molecular formula C17H14O5 B13130199 9,10-Anthracenedione, 1,3,6-trimethoxy- CAS No. 63878-55-7

9,10-Anthracenedione, 1,3,6-trimethoxy-

Cat. No.: B13130199
CAS No.: 63878-55-7
M. Wt: 298.29 g/mol
InChI Key: RVRLMEJZOHMHTO-UHFFFAOYSA-N
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Description

1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.

    Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.

    Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.

    Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.

Uniqueness

1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

63878-55-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

1,3,6-trimethoxyanthracene-9,10-dione

InChI

InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3

InChI Key

RVRLMEJZOHMHTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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